molecular formula C10H10O2 B13989007 2-Butyne, 1,4-bis(2-propynyloxy)- CAS No. 83469-21-0

2-Butyne, 1,4-bis(2-propynyloxy)-

Cat. No.: B13989007
CAS No.: 83469-21-0
M. Wt: 162.18 g/mol
InChI Key: SDASYLROYWBPMO-UHFFFAOYSA-N
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Description

2-Butyne, 1,4-bis(2-propynyloxy)- is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of two propynyloxy groups attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyne, 1,4-bis(2-propynyloxy)- typically involves the reaction of 2-butyne-1,4-diol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under reflux conditions. The product is then purified through standard techniques such as distillation or recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-Butyne, 1,4-bis(2-propynyloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyne, 1,4-bis(2-propynyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.

    Substitution: The propynyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

2-Butyne, 1,4-bis(2-propynyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyne, 1,4-bis(2-propynyloxy)- involves its interaction with specific molecular targets. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

    2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of propynyloxy groups.

    1,4-Bis(2-hydroxyethoxy)-2-butyne: Another similar compound with hydroxyethoxy groups.

Uniqueness

2-Butyne, 1,4-bis(2-propynyloxy)- is unique due to its propynyloxy groups, which provide distinct reactivity and potential for various applications compared to its analogs .

Properties

CAS No.

83469-21-0

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1,4-bis(prop-2-ynoxy)but-2-yne

InChI

InChI=1S/C10H10O2/c1-3-7-11-9-5-6-10-12-8-4-2/h1-2H,7-10H2

InChI Key

SDASYLROYWBPMO-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC#CCOCC#C

Origin of Product

United States

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